tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[4-(methylamino)oxan-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-12(13-4)5-7-16-8-6-12/h13H,5-9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDVXDYJLVNPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate typically involves the following steps:
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Formation of the Oxan-4-ylmethyl Intermediate: : The initial step involves the preparation of the 4-(methylamino)oxan-4-ylmethyl intermediate. This can be achieved through the reaction of 4-hydroxymethyl oxane with methylamine under controlled conditions.
-
Carbamate Formation: : The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction leads to the formation of the desired tert-butyl carbamate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : tert-Butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can yield reduced forms of the compound, which may exhibit different biological activities.
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Substitution: : The compound can participate in substitution reactions, where functional groups on the oxane ring or the carbamate moiety are replaced with other groups. Common reagents for these reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Tetrahydropyran (Oxane)-Based Compounds
Non-Oxane Cyclic Carbamates
Biological Activity
Tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate (CAS Number: 2126159-67-7) is a synthetic organic compound notable for its potential biological activities. This compound features a tert-butyl carbamate moiety linked to a 4-(methylamino)oxan-4-ylmethyl group, which may confer unique properties relevant to medicinal chemistry and biological research.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O3
- IUPAC Name : tert-butyl ((4-(methylamino)tetrahydro-2H-pyran-4-yl)methyl)carbamate
- Physical Form : Powder at room temperature
- Purity : 95% .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The modulation of these targets can lead to various biological effects, including potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit enzyme inhibitory properties. For instance, studies on related carbamates have demonstrated their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's .
Cytotoxicity and Cell Viability
Preliminary studies suggest that derivatives of this compound can protect cells from cytotoxic agents. For example, in vitro studies show that certain carbamate derivatives can enhance cell viability in the presence of amyloid-beta peptides, which are known to induce oxidative stress and cell death in astrocytes .
Study on Neuroprotective Effects
A notable study investigated the neuroprotective effects of a structurally similar compound (M4), which demonstrated significant inhibition of amyloid-beta aggregation and improved cell viability against amyloid-induced toxicity. The findings indicated that M4 could reduce inflammatory markers and oxidative stress in neuronal cells, suggesting that this compound may share similar protective mechanisms .
| Compound | IC50 (nM) | Effect on Cell Viability (%) | Inhibition of Aggregation (%) |
|---|---|---|---|
| M4 | 15.4 | 62.98 (in presence of Aβ) | 85 |
| Control | - | 43.78 (Aβ-induced) | - |
Synthesis and Industrial Applications
The synthesis of this compound involves the formation of an oxan-4-ylmethyl intermediate followed by carbamate formation using tert-butyl chloroformate . This synthetic route can be optimized for industrial production, enhancing yield and efficiency.
Comparison with Similar Compounds
The unique structure of this compound differentiates it from other carbamate compounds. For instance:
| Compound Name | Structural Feature | Biological Activity Potential |
|---|---|---|
| Methylamine Carbamate | Lacks oxane ring | Lower neuroprotective potential |
| Hydroxymethyl Carbamate | Hydroxymethyl instead of methylamino | Different enzymatic interactions |
Q & A
Q. Basic
- Drug intermediates : Used in PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors.
- Enzyme studies : Acts as a substrate/inhibitor for aminopeptidases or cytochrome P450 isoforms .
How to design experiments for studying biological target interactions?
Advanced
Methodological steps:
Molecular docking : Predict binding modes using software (e.g., AutoDock Vina).
In vitro assays : Measure IC₅₀ values via fluorescence-based enzymatic assays.
Biophysical validation : Use isothermal titration calorimetry (ITC) or SPR to quantify binding affinities (Kd).
Mutagenesis : Identify critical residues in target proteins .
How to troubleshoot low purity during synthesis?
Q. Advanced
- Side reactions : Monitor via TLC; add scavengers (e.g., molecular sieves) to trap by-products.
- Chromatography optimization : Use silica gel with finer mesh (40–63 µm) and adjust mobile phase polarity.
- Recrystallization : Test solvent mixtures (e.g., ethyl acetate/hexane) for optimal crystal formation .
What analytical techniques ensure compound purity?
Q. Basic
| Technique | Purpose |
|---|---|
| HPLC | Quantify purity (>95%) and detect isomers. |
| ¹³C NMR | Confirm carbamate carbonyl (δ ~155 ppm). |
| Elemental analysis | Verify C/H/N ratios within ±0.4% of theoretical values . |
How to resolve discrepancies in reported biological activity?
Q. Advanced
- Stability testing : Assess compound degradation in DMSO or aqueous buffers (e.g., via LC-MS).
- Dose-response curves : Use ≥10 concentrations to minimize variability.
- Collaborative validation : Replicate studies in independent labs with standardized protocols .
What is the role of the tert-butyl group in the compound’s reactivity?
Basic
The tert-butyl group:
- Protects the carbamate from hydrolysis during synthesis.
- Enhances lipophilicity , improving membrane permeability in cellular assays.
- Reduces steric hindrance compared to bulkier substituents, favoring regioselective reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
